molecular formula C8H7BrN4O2 B6188203 ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2091015-17-5

ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B6188203
CAS RN: 2091015-17-5
M. Wt: 271.1
InChI Key:
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Description

Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound that belongs to the class of triazolo-pyrimidines . Triazolo-pyrimidines are known for their wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . This makes them a subject of interest in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of triazolo-pyrimidine-based compounds involves designing and characterizing the compounds using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The Dimroth rearrangement is one of the mechanisms involved in the synthesis of condensed pyrimidines . This rearrangement includes protonation of the nitrogen atom of the pyrimidine derivative, ring opening, tautomerization with the H-shift in the 1,2,4-triazole ring, ring closure, and deprotonation to form the isomeric [1,2,4]triazolo .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using various techniques. For instance, the reaction mixture can be left overnight at room temperature, and the precipitate that forms can be filtered off, washed with EtOH, and recrystallized from EtOH .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .

Mechanism of Action

The mechanism of action of triazolo-pyrimidine-based compounds is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These compounds have shown promising neuroprotective and anti-inflammatory properties . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Future Directions

The future directions for the study of ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and similar compounds involve further exploration of their potential as neuroprotective and anti-neuroinflammatory agents . The promising results from initial studies indicate that these compounds could potentially be developed for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the reaction of 2-amino-4,6-dichloropyrimidine with ethyl bromoacetate followed by cyclization with sodium azide and copper sulfate. The resulting compound is then treated with hydrochloric acid and sodium hydroxide to yield the final product.", "Starting Materials": [ "2-amino-4,6-dichloropyrimidine", "ethyl bromoacetate", "sodium azide", "copper sulfate", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: 2-amino-4,6-dichloropyrimidine is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate.", "Step 2: The resulting compound is then treated with sodium azide and copper sulfate in a solvent such as dimethylformamide to yield ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate.", "Step 3: The final product is obtained by treating the above compound with hydrochloric acid and sodium hydroxide in a solvent such as ethanol to yield ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate." ] }

CAS RN

2091015-17-5

Molecular Formula

C8H7BrN4O2

Molecular Weight

271.1

Purity

95

Origin of Product

United States

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